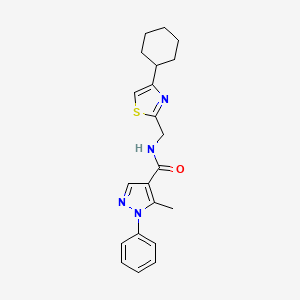

N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

N-((4-Cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a (4-cyclohexylthiazol-2-yl)methyl group, introducing a thiazole ring and a bulky cyclohexyl substituent. Its synthesis likely involves coupling reactions similar to those described for structurally related pyrazole and thiazole derivatives .

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-15-18(12-23-25(15)17-10-6-3-7-11-17)21(26)22-13-20-24-19(14-27-20)16-8-4-2-5-9-16/h3,6-7,10-12,14,16H,2,4-5,8-9,13H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBDHQUVORXACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=CS3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of these rings with the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

Substitution: Common reagents include halides and nucleophiles, often used in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield: The target compound’s synthesis may follow methods analogous to those for derivatives like 3a–3p (), which use EDCI/HOBt coupling in DMF with yields ranging from 62% to 71% .

- Thiazole vs. Pyridine Moieties : Unlike MC3629, which has a pyridine-derived side chain, the target compound’s thiazole ring may enhance lipophilicity and metabolic stability due to sulfur’s electronic effects .

- Chlorine Substitution: Chlorinated analogs (e.g., 3a, 3b) exhibit higher melting points (133–183°C), suggesting stronger intermolecular forces compared to non-halogenated derivatives .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent, insights can be inferred from structurally related molecules:

- Cannabinoid Receptor Affinity: highlights that substituents like cyclohexyl groups (common in cannabinoid ligands) influence receptor binding. For example, HU-210 shows higher CB1 affinity due to bulky substituents, suggesting the target compound’s cyclohexylthiazole group may similarly modulate receptor interactions .

- Thiazole Carboxamides : Compounds like 3a–3p () and 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides () demonstrate that thiazole rings enhance bioactivity in enzyme inhibition assays, likely due to improved π-π stacking or hydrogen bonding .

Physicochemical and Spectroscopic Trends

- ¹H-NMR Shifts : The target compound’s methyl groups (e.g., 5-methyl pyrazole) would likely resonate near δ 2.6–2.7 ppm, as seen in 3a–3d . The cyclohexyl group’s protons may appear as a multiplet at δ 1.0–2.0 ppm.

- Mass Spectrometry : A molecular ion [M+H]+ peak near 400–450 m/z is expected, consistent with analogs like 3d (MS: 421.0) .

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves multiple steps starting from thiazole and pyrazole precursors. The cyclohexylthiazole moiety can be synthesized through reactions involving cyclohexylamine and thioamides, followed by cyclization processes. The final product is obtained via coupling reactions using reagents such as carbodiimides.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole rings often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. In a study evaluating the antifungal activity against Colletotrichum gloeosporioides, a strain responsible for crop losses, certain pyrazole derivatives demonstrated high mycelial inhibition rates, suggesting potential applications in agriculture as fungicides .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms that disrupt cellular processes critical for survival and proliferation. The specific molecular targets are still under investigation, but it is hypothesized that the compound interacts with proteins and enzymes involved in cell division .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : The compound could compromise the integrity of microbial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, N-(cyclohexylthiazol) derivatives were tested against Colletotrichum gloeosporioides. The results showed that increasing concentrations of the compound led to significant reductions in fungal growth, with up to 61% inhibition at higher concentrations (10 mM) compared to control groups .

Case Study 2: Cytotoxicity Against Cancer Cells

A study examining various pyrazole derivatives found that certain compounds exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Comparison of Biological Activities

| Compound | Activity Type | IC50/Effectiveness | Target Organism/Cell Line |

|---|---|---|---|

| N-(Cyclohexylthiazol) | Antifungal | 61% inhibition at 10 mM | Colletotrichum gloeosporioides |

| Pyrazole Derivative A | Anticancer | Selective cytotoxicity observed | Various human cancer cell lines |

| Pyrazole Derivative B | Anti-inflammatory | IC50 = 0.5 nM | Inflammatory proteins (TNF-α, IL-1β) |

Q & A

Q. Advanced Consideration :

- High-resolution mass spectrometry (HRMS) resolves isotopic patterns to confirm molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₅N₃O₂S: 396.1743) .

What computational strategies are effective in predicting the compound’s bioactivity and guiding experimental design?

Advanced Research Question

Molecular docking and QSAR models are used to prioritize targets:

- Docking : Simulate binding to enzymes like COX-2 or kinases using AutoDock Vina. The cyclohexylthiazole group shows hydrophobic interactions in active sites .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Data Contradiction Analysis :

If experimental IC₅₀ values conflict with predictions, re-evaluate force field parameters or solvation models (e.g., switch from MM/GBSA to explicit solvent MD simulations) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Structural validation : Compare with analogs (e.g., replacing cyclohexyl with isopropyl alters logP and membrane permeability) .

Q. Case Study :

| Analog Structure | Assay (IC₅₀, μM) | Observed Discrepancy | Resolution |

|---|---|---|---|

| Cyclohexylthiazole | 12.3 (Study A) vs. 45.6 (Study B) | Differing serum concentrations in cell media | Re-test under standardized FBS conditions |

What structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

Advanced Research Question

Focus on logP, metabolic stability, and bioavailability :

Q. Challenges :

- Exothermicity : Thiazole coupling requires cooling to maintain <50°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.